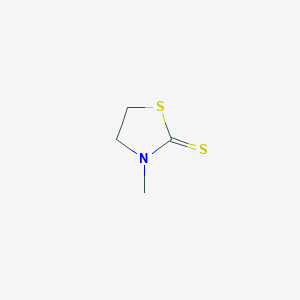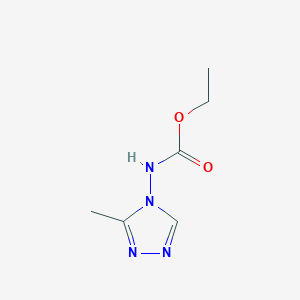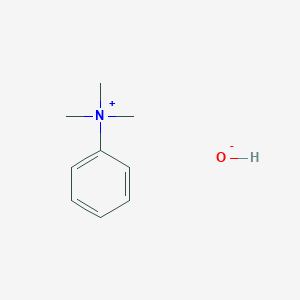
3-Methylthiazolidine-2-thione
Overview
Description
3-Methylthiazolidine-2-thione is a heterocyclic organic compound with the molecular formula C₄H₇NS₂ and a molecular weight of 133.235 g/mol . It is a derivative of thiazolidine, a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
3-Methylthiazolidine-2-thione primarily targets the 3-oxoacyl-[acyl-carrier-protein] synthase 3 in Escherichia coli . This enzyme plays a crucial role in the fatty acid biosynthesis pathway, which is essential for the survival and growth of the bacteria.
Pharmacokinetics
It is known that the compound has a molecular weight of 133235 , which may influence its bioavailability and distribution within the body
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methylthiazolidine-2-thione can be synthesized through a one-step method. The synthesis involves the reaction of 3-methylthiazolidine with elemental sulfur under specific conditions . The reaction is typically carried out in the presence of a solvent such as acetic anhydride, which facilitates the formation of the desired product. The reaction conditions include maintaining a temperature range of 76.3°C to 306.9°C, which ensures the proper phase transition and decomposition of the compound .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of advanced techniques such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FTIR), and thermogravimetric-differential scanning calorimetry (TG-DSC) to monitor and optimize the synthesis . These techniques help in characterizing the micro-structure and intrinsic regularity of the compound, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-Methylthiazolidine-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidine compounds.
Scientific Research Applications
3-Methylthiazolidine-2-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine: A parent compound with a similar five-membered ring structure.
Thiazolidin-4-one: A derivative with a carbonyl group at the fourth position.
Thiazolidin-2-one: Another derivative with a carbonyl group at the second position.
Uniqueness
3-Methylthiazolidine-2-thione is unique due to the presence of a thione group at the second position, which imparts distinct chemical and biological properties. This structural feature enhances its reactivity and makes it a valuable compound in various applications .
Properties
IUPAC Name |
3-methyl-1,3-thiazolidine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NS2/c1-5-2-3-7-4(5)6/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGTLAJIDOSPEDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCSC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0062054 | |
| Record name | N-Methyl-2-thiazolidinethione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0062054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pellets or Large Crystals | |
| Record name | 2-Thiazolidinethione, 3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
1908-87-8 | |
| Record name | 3-Methyl-2-thiazolidinethione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1908-87-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vulkacit crv | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001908878 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Thiazolidinethione, 3-methyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122616 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Thiazolidinethione, 3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-Methyl-2-thiazolidinethione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0062054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylthiazolidine-2-thione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.014 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VULKACIT CRV | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LIX65700J1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of 3-Methylthiazolidine-2-thione (MTT) discussed in the provided research?
A: The primary application of this compound (MTT) highlighted in the research is its role as a rubber accelerator. [, ] Rubber accelerators are compounds that significantly decrease the time and energy required for vulcanization, a process that enhances the strength, elasticity, and durability of rubber.
Q2: What analytical techniques were used to characterize the synthesized this compound and what information did they provide?
A2: The researchers employed three primary analytical techniques to characterize the synthesized this compound (MTT):
- X-ray Diffraction (XRD): XRD analysis revealed crucial information about the crystal structure of MTT, including its cell parameters and crystal face index. This data facilitated the identification of the phase composition and qualitative structural analysis of the compound. [, ]
- Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis provided insights into the types of chemical bonds present within the MTT molecule, allowing researchers to better understand its molecular structure. [, ]
- Thermogravimetric Analysis - Differential Scanning Calorimetry (TG-DSC): TG-DSC was utilized to determine both the qualitative and quantitative changes in MTT upon heating. This analysis revealed the phase transition temperature of MTT to be 76.3 ℃ and its decomposition temperature to be 306.9 ℃. [, ]
Q3: The research mentions that this compound has a high decomposition temperature. How does this property relate to its application?
A: The high decomposition temperature of 306.9 ℃ determined by TG-DSC analysis is significant for its application as a rubber accelerator. [, ] During rubber vulcanization, the material is subjected to high temperatures. MTT's high decomposition temperature ensures its stability and effectiveness throughout the vulcanization process, allowing it to properly interact with the rubber and facilitate the desired cross-linking reactions.
Q4: Aside from its role as a rubber accelerator, was this compound (MTT) studied for any other biological activity?
A: While the primary focus of the provided research on MTT is its application as a rubber accelerator, another study explored its potential as a building block for novel tryptophan analogs with activity against mammalian monoamine oxidase (MAO). [] Although not directly investigating MTT itself, the study incorporated its structure into larger molecules, suggesting potential for broader biological applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile](/img/structure/B155169.png)













